N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a benzofuran, isoxazole, and carboxamide group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzofuran and isoxazole rings are aromatic, which could contribute to the stability of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of multiple heterocyclic rings could potentially make it quite stable .Scientific Research Applications
Pharmacological Applications
Benzofuran derivatives have been extensively studied for their pharmacological properties. For instance, SB-649868, a novel orexin 1 and 2 receptor antagonist with a benzofuran core, was developed for treating insomnia. Its metabolism in humans revealed extensive biotransformation and elimination mainly via feces, highlighting its pharmacokinetics and the role of benzofuran derivatives in developing therapeutic agents (Renzulli et al., 2011).
Antibacterial and Antimicrobial Activities
Compounds incorporating benzofuran moieties, such as 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, exhibit significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020). This showcases the potential of benzofuran derivatives in combating microbial resistance.
Synthesis and Characterization
The synthesis of benzofuran derivatives is a key area of research, yielding compounds with potential antimicrobial properties. For example, novel series of 2-azetidinone derivatives integrated with benzofuran, showing antimicrobial activities, demonstrate the versatility of benzofuran in synthesizing new therapeutic agents (Idrees et al., 2019).
Neuropharmacological Studies
In neuropharmacological research, benzofuran derivatives such as SB-649868 have been evaluated for their role in modulating compulsive food consumption, indicating the potential of these compounds in treating binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17-13(5-3-7-19-17)18(23)20-10-12-9-16(25-21-12)15-8-11-4-1-2-6-14(11)24-15/h1-9H,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCPZLAMJAEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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